molecular formula C14H12F2N2O2S B3352299 N'-[(3,4-difluorophenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide CAS No. 457607-49-7

N'-[(3,4-difluorophenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide

Cat. No. B3352299
CAS RN: 457607-49-7
M. Wt: 310.32 g/mol
InChI Key: DLCMEUWLOKXAOS-RQZCQDPDSA-N
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Description

“N’-[(3,4-difluorophenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide” is a chemical compound with the CAS Number: 457607-49-7 . It has a molecular weight of 310.32 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is (E)-N’-(3,4-difluorobenzylidene)-4-methylbenzenesulfonohydrazide . The InChI code is 1S/C14H12F2N2O2S/c1-10-2-5-12(6-3-10)21(19,20)18-17-9-11-4-7-13(15)14(16)8-11/h2-9,18H,1H3/b17-9+ .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

N’-(3,4-Difluorobenzylidene)-4-methylbenzenesulfonohydrazide, also known as Difluorinated Curcumin (CDF), primarily targets cancer stem/stem-like cells . These cells are known for their self-renewal ability and play a crucial role in tumor growth, metastasis, and recurrence .

Mode of Action

CDF interacts with its targets by inhibiting their self-renewal capacity . It also inhibits the clonogenicity, invasiveness, and angiogenesis of tumor cells . This compound modulates diverse targets, such as miRNAs (miR-21, miR-101, miR-210, miR34a, and miR34c), PTEN, CD44, EGFR, EpCAM, EZH2, HIF-1α, and VEGF .

Biochemical Pathways

It is known that cdf can promote tumor suppression through multiple mechanisms . These include the inhibition of self-renewal capacity of cancer stem/stem-like cells, clonogenicity, invasiveness, and angiogenesis of tumor cells .

Pharmacokinetics

CDF is a novel fluorinated curcumin analogue which has been shown to be about 3 times more bioavailable than curcumin . This is due to the presence of C-F bonds in CDF, which have higher metabolic stability and retard the metabolic breakdown of the compound . Biodistribution assays have revealed that while curcumin is mostly distributed to the heart and lung tissues, CDF is preferentially accumulated in the pancreas where its tissue concentrations reach two folds higher than that of curcumin .

Result of Action

CDF has been reported to possess stronger cytotoxic effects compared with curcumin in both monolayer and spheroid cultures of different tumor cell lines, including chemo-resistant ones . It can increase the sensitivity of cells to chemotherapy . In a study on streptozotocin-induced diabetic rats, CDF was found to improve glucose tolerance and insulin sensitivity, while reducing fasting blood glucose .

Action Environment

The action, efficacy, and stability of CDF can be influenced by various environmental factors. For instance, the presence of nanovehicles can boost the effects of CDF, which was otherwise very mild . These nanovehicles can control the release of CDF, increase its absorption at pancreatic cancer sites, and thus increase the therapeutic effects of CDF on cancer cells .

properties

IUPAC Name

N-[(E)-(3,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O2S/c1-10-2-5-12(6-3-10)21(19,20)18-17-9-11-4-7-13(15)14(16)8-11/h2-9,18H,1H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCMEUWLOKXAOS-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[(3,4-difluorophenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide
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N'-[(3,4-difluorophenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide
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N'-[(3,4-difluorophenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide
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N'-[(3,4-difluorophenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide
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N'-[(3,4-difluorophenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide
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N'-[(3,4-difluorophenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide

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